tert-butyl N-[(1R)-2-hydroxy-1-pyridin-3-ylethyl]carbamate
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Overview
Description
tert-butyl N-[(1R)-2-hydroxy-1-pyridin-3-ylethyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a hydroxyethyl group, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-2-hydroxy-1-pyridin-3-ylethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyridine derivative. One common method includes the use of tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-2-hydroxy-1-pyridin-3-ylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The tert-butyl carbamate group provides stability and enhances the compound’s bioavailability .
Comparison with Similar Compounds
- tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
- tert-butyl N-hydroxycarbamate
- tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate
Uniqueness:
- The presence of the pyridine ring in tert-butyl N-[(1R)-2-hydroxy-1-pyridin-3-ylethyl]carbamate distinguishes it from other similar compounds, providing unique electronic and steric properties.
- The hydroxy group attached to the pyridine ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(1R)-2-hydroxy-1-pyridin-3-ylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-5-4-6-13-7-9/h4-7,10,15H,8H2,1-3H3,(H,14,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFQTLGKBKUFF-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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